
2-Fluoro-4-iodoaniline
Overview
Description
2-Fluoro-4-iodoaniline (CAS: 29632-74-4, molecular formula: C₆H₅FIN) is a halogenated aniline derivative featuring fluorine and iodine substituents at the 2- and 4-positions of the aromatic ring, respectively. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its dual halogenation enables diverse reactivity, such as participation in Ullmann coupling, nucleophilic substitution, and cross-coupling reactions . Recent studies highlight its role in synthesizing MEK inhibitors like TAK-733 and trametinib, where its structural motifs contribute to hydrophobic interactions and binding affinity in enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-iodoaniline can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-fluoroaniline, iodination can be achieved using iodine and an oxidizing agent such as sodium nitrite in the presence of an acid . Another method involves the reaction of 2-fluoroaniline with iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), and other nucleophiles.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Oxidation: Formation of nitro and nitroso compounds.
Reduction: Formation of primary and secondary amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Fluoro-4-iodoaniline serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in the production of pharmaceuticals and agrochemicals. For instance, it has been utilized in the Ullmann-type reactions to create N-arylamides from substituted lactams. These reactions demonstrate varying yields based on reaction conditions, with microwave-assisted processes yielding up to 94% under optimized conditions .
Reaction Type | Example Reaction | Yield (%) |
---|---|---|
Ullmann-type Reaction | Lactam with this compound | Up to 94% |
Nucleophilic Substitution | Iodine replacement | Variable |
Oxidation | Formation of nitro derivatives | High |
Biochemical Applications
Enzyme Mechanism Studies
In biological research, this compound is employed to study enzyme mechanisms and as a probe in biochemical assays. Its interactions with enzymes can provide insights into metabolic pathways and cellular functions. Research using Eisenia veneta (earthworm) has shown that exposure to this compound leads to the formation of specific metabolites, highlighting its role in detoxification processes .
Cellular Effects
The compound influences various cellular functions, including gene expression and signaling pathways. Its potential binding interactions with biomolecules may lead to enzyme inhibition or activation, affecting metabolic rates and cellular responses.
Material Science
Perovskite Solar Cells
this compound has been investigated for its application in enhancing the performance of perovskite solar cells (PSCs). It acts as a passivating agent for surface defects in perovskite films, which results in improved carrier transport and reduced nonradiative recombination. This application is particularly promising for increasing the efficiency of solar energy conversion technologies.
Safety and Environmental Considerations
When handling this compound, safety protocols must be followed due to its potential toxicity at high doses. The compound's stability and degradation characteristics are crucial for its safe use in laboratory settings and industrial applications.
Mechanism of Action
The mechanism of action of 2-fluoro-4-iodoaniline depends on its application. In biochemical assays, it may act as an enzyme inhibitor or substrate, interacting with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Positional Isomers: 4-Fluoro-2-iodoaniline
The positional isomer 4-fluoro-2-iodoaniline (CAS: 61272-76-2) differs in the placement of fluorine and iodine (4-F, 2-I vs. 2-F, 4-I). This positional variation significantly alters electronic and steric properties:
- Reactivity : In Ullmann coupling, 2-fluoro-4-iodoaniline demonstrates higher yields (94% with N-Boc lactam under microwave conditions) compared to its isomer, likely due to favorable electronic effects and reduced steric hindrance .
- Applications : 4-Fluoro-2-iodoaniline is less commonly reported in pharmaceutical synthesis, suggesting that the 2-F, 4-I configuration offers superior compatibility in drug design .
Halogen-Substituted Analogues
Variations in halogen type and position influence reactivity and biological activity:
- 4-Bromo-2-fluoroaniline (2F4Br-A) and 4-chloro-2-iodoaniline (2I4Cl-A) : These analogues exhibit lower yields in cytochrome P450-mediated dehalogenation compared to this compound, as iodine’s larger atomic radius and weaker bond strength enhance leaving-group ability .
- 3-Fluoro-4-iodoaniline (3F4I-A) : Substituting fluorine at the 3-position reduces Ullmann coupling yields compared to this compound, highlighting the importance of fluorine’s ortho-directing effects in reaction mechanisms .
Toxicity and Metabolic Pathways
In earthworm (Eisenia veneta) models, this compound induces distinct metabolic changes compared to analogues like 2-fluoro-4-methylaniline and 4-fluoroaniline:
- Biomarkers: this compound metabolism produces unique metabolites detectable via 19F-NMR and HPLC-ICPMS, including inosine monophosphate accumulation, which is absent in 4-fluoroaniline-treated organisms .
- Toxicity Mechanisms: The iodine substituent may enhance xenobiotic persistence, leading to prolonged metabolic disruption compared to chloro- or bromo-substituted anilines .
Pharmaceutical Relevance
- TAK-733 and Trametinib Synthesis : this compound is critical in constructing pyridopyrimidine cores for MEK inhibitors. Its iodine atom facilitates efficient coupling reactions, while fluorine enhances metabolic stability and target binding .
- Comparison with 3-Fluoro-4-iodoaniline : In trametinib analogs, the 2-F substituent optimizes hydrophobic interactions with MAP2K1, whereas the 3-F isomer shows reduced efficacy due to steric clashes .
Data Tables
Table 1: Physical and Chemical Properties
Compound | CAS Number | Molecular Weight | Halogen Positions | Key Applications |
---|---|---|---|---|
This compound | 29632-74-4 | 237.01 g/mol | 2-F, 4-I | Ullmann coupling, MEK inhibitors |
4-Fluoro-2-iodoaniline | 61272-76-2 | 237.01 g/mol | 4-F, 2-I | Organic synthesis intermediate |
4-Bromo-2-fluoroaniline | N/A | 204.01 g/mol | 2-F, 4-Br | Cytochrome P450 studies |
Table 2: Ullmann Coupling Yields with Lactams (Microwave Conditions)
Lactam Substituent | This compound Yield | 3-Fluoro-4-iodoaniline Yield |
---|---|---|
O | 94% | Not reported |
N-Boc | 90% | Lower than 2F isomer |
S | 86% | Not reported |
CH₂ | 62% | Negligible |
Table 3: Metabolic Effects in Eisenia veneta
Compound | Key Metabolic Changes | Detected Biomarkers |
---|---|---|
This compound | Inosine monophosphate accumulation | 19F-NMR, HPLC-ICPMS (127I) |
4-Fluoroaniline | Maltose depletion | Reduced carbohydrate metabolites |
2-Fluoro-4-methylaniline | Similar to 4-fluoroaniline, milder effects | Altered amino acid profiles |
Biological Activity
2-Fluoro-4-iodoaniline (CAS No. 29632-74-4) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique biological activities and potential applications. This article provides a detailed overview of its biological activity, including its pharmacokinetic properties, mechanisms of action, and implications in drug development.
This compound is characterized by the presence of both fluorine and iodine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological properties. The compound has the following properties:
Property | Value |
---|---|
Molecular Formula | CHFIN |
Molecular Weight | 237.01 g/mol |
Log P (octanol-water) | 1.69 to 2.84 |
BBB Permeant | Yes |
CYP Inhibition | CYP1A2: Yes |
These properties suggest that this compound has favorable lipophilicity and permeability, making it a candidate for further pharmacological studies .
Antimutagenic and Anticancer Potential
Research has indicated that fluorinated compounds can exhibit altered biological activities compared to their non-fluorinated counterparts. A study investigating fluoroaryl derivatives demonstrated that these compounds possess significant antimutagenic properties. Specifically, this compound was shown to reduce mutagenicity induced by various agents in the Ames test, suggesting potential applications in cancer prevention .
In a related study, the introduction of fluorine into certain compounds was found to enhance their biological availability and alter their interaction with biological systems, which could lead to improved therapeutic profiles. The study highlighted the compound's ability to interact with DNA repair mechanisms, suggesting a dual role as an antimutagenic agent and a potential anticancer drug .
Metabolism Studies
Metabolism studies using earthworms (Eisenia veneta) have provided insights into the biotransformation of this compound. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC/ICPMS) was employed to profile iodine-containing metabolites produced following exposure to this compound. The findings indicated that the metabolism of this compound leads to various iodine-containing metabolites, which may contribute to its biological activity and toxicity profile .
The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:
- Electrophilic Interactions : The presence of halogen atoms (fluorine and iodine) can enhance electrophilicity, allowing the compound to interact more readily with nucleophiles in biological systems.
- Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and clearance, potentially leading to increased bioavailability of co-administered drugs .
- Antioxidant Activity : The compound's structural features may confer antioxidant properties, contributing to its ability to mitigate oxidative stress-induced damage in cells .
Case Study 1: Antimutagenic Activity Assessment
In a controlled laboratory setting, the antimutagenic activity of this compound was assessed using the Ames test. The results indicated a significant reduction in mutagenicity when cells were pre-treated with the compound prior to exposure to known mutagens such as sodium azide and benzo[a]pyrene. This suggests that this compound may enhance DNA repair mechanisms or inhibit mutagen-induced DNA damage .
Case Study 2: Metabolic Profiling in Earthworms
A study conducted on Eisenia veneta demonstrated that exposure to this compound resulted in the production of various metabolites detectable via HPLC/ICPMS. This research provided crucial insights into how environmental organisms metabolize this compound, which is essential for understanding its ecological impact as well as its potential therapeutic effects .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Fluoro-4-iodoaniline, and how are they experimentally determined?
- Answer : Key properties include a melting point of 55–57°C, molecular weight of 237.01 g/mol, and a purity grade of ≥98% . Melting points are determined via differential scanning calorimetry (DSC) or capillary methods, while purity is assessed using HPLC with UV detection or gas chromatography (GC). Structural confirmation relies on spectroscopic techniques (e.g., H/C NMR, FT-IR) and mass spectrometry (MS) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : The compound is typically synthesized via iodination of 2-fluoroaniline derivatives. For example, electrophilic aromatic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies can introduce iodine at the para position. Protecting groups (e.g., Boc) are often used to enhance regioselectivity, as seen in intermediates like N-Boc-2-fluoro-4-iodoaniline (CAS 886497-72-9) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Answer : Stability is influenced by light sensitivity (due to the C–I bond) and oxidative degradation. Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials. Regularly monitor purity via TLC or HPLC, and test for decomposition byproducts like hydrofluoric acid or iodine residues using ion chromatography .
Advanced Research Questions
Q. What strategies resolve contradictions in reported CAS numbers for this compound (e.g., 29632-74-4 vs. 14389-12-9)?
- Answer : Cross-validate using authoritative databases like Reaxys or SciFinder. For example, CAS 29632-74-4 is linked to spectral data and synthesis protocols in multiple sources , whereas 14389-12-9 may refer to a derivative or registry error. Confirm identity via NMR comparison with published spectra .
Q. How does this compound’s neurotoxic potential compare to other haloanilines, and what models are used to assess this?
- Answer : In rats, 4-iodoaniline (4-IA) exhibits milder neurotoxicity than 4-bromo- or 4-fluoroaniline, with lesions limited to spinal cord and brainstem white matter. Assess using acute oral dosing (near LD) followed by histopathology (e.g., H&E staining for spongiform changes) and functional tests (e.g., grip strength, gait analysis) .
Q. What mechanistic insights can be gained from using this compound in cross-coupling reactions?
- Answer : The iodine substituent enables participation in Suzuki-Miyaura or Ullmann couplings to build biaryl systems. Fluorine’s electron-withdrawing effect enhances oxidative addition rates in palladium-catalyzed reactions. Monitor reaction progress using F NMR to track fluorine’s electronic environment changes .
Q. Methodological Considerations
Q. How should researchers design experiments to mitigate batch-to-batch variability in this compound?
- Answer : Standardize synthesis protocols (e.g., stoichiometry, reaction time/temperature) and characterize each batch via melting point, NMR, and elemental analysis. Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC to quantify impurities .
Q. What analytical techniques are critical for resolving spectral overlaps in this compound derivatives?
Properties
IUPAC Name |
2-fluoro-4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMTUBVTKOYYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952101 | |
Record name | 2-Fluoro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29632-74-4 | |
Record name | 2-Fluoro-4-iodoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29632-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-fluoro-4-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029632744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29632-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-4-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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